molecular formula C18H20Cl2N2O3S B11095710 2-[2,4-Dichloro(phenylsulfonyl)anilino]-N,N-diethylacetamide

2-[2,4-Dichloro(phenylsulfonyl)anilino]-N,N-diethylacetamide

Cat. No.: B11095710
M. Wt: 415.3 g/mol
InChI Key: DJMKLHRYFZBEID-UHFFFAOYSA-N
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Description

2-[2,4-Dichloro(phenylsulfonyl)anilino]-N,N-diethylacetamide is a complex organic compound characterized by the presence of dichloro, phenylsulfonyl, and anilino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2,4-Dichloro(phenylsulfonyl)anilino]-N,N-diethylacetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2,4-dichloroaniline with phenylsulfonyl chloride to form 2,4-dichloro(phenylsulfonyl)aniline. This intermediate is then reacted with N,N-diethylacetamide under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often employing continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

2-[2,4-Dichloro(phenylsulfonyl)anilino]-N,N-diethylacetamide undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: Halogen atoms in the compound can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides.

Scientific Research Applications

2-[2,4-Dichloro(phenylsulfonyl)anilino]-N,N-diethylacetamide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[2,4-Dichloro(phenylsulfonyl)anilino]-N,N-diethylacetamide involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit or activate specific pathways, leading to its observed effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2,4-Dichloro(phenylsulfonyl)anilino]-N-(4-pyridinylmethyl)acetamide
  • 2-({[2,4-Dichloro(phenylsulfonyl)anilino]acetyl}amino)-N-isobutylbenzamide

Uniqueness

Compared to similar compounds, 2-[2,4-Dichloro(phenylsulfonyl)anilino]-N,N-diethylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C18H20Cl2N2O3S

Molecular Weight

415.3 g/mol

IUPAC Name

2-[N-(benzenesulfonyl)-2,4-dichloroanilino]-N,N-diethylacetamide

InChI

InChI=1S/C18H20Cl2N2O3S/c1-3-21(4-2)18(23)13-22(17-11-10-14(19)12-16(17)20)26(24,25)15-8-6-5-7-9-15/h5-12H,3-4,13H2,1-2H3

InChI Key

DJMKLHRYFZBEID-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)CN(C1=C(C=C(C=C1)Cl)Cl)S(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

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